molecular formula C9H9ClO B1305120 2,3-Dimethylbenzoyl chloride CAS No. 21900-46-9

2,3-Dimethylbenzoyl chloride

Cat. No.: B1305120
CAS No.: 21900-46-9
M. Wt: 168.62 g/mol
InChI Key: WFNKMVDATNLZBX-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 2 and 3 positions on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2,3-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloride ion in this compound acts as a leaving group, making the carbon atom it’s attached to an electrophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction and the molecules it interacts with. It’s commonly used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2,3-Dimethylbenzoyl chloride involves the reaction of 2,3-dimethylbenzoic acid with thionyl chloride. The reaction is typically carried out at lower temperatures to avoid side reactions . The general reaction scheme is as follows:

2,3-Dimethylbenzoic acid+Thionyl chloride2,3-Dimethylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,3-Dimethylbenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,3-Dimethylbenzoic acid+Thionyl chloride→2,3-Dimethylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to 2,3-dimethylbenzyl alcohol under appropriate conditions.

    Oxidation Reactions: It can be oxidized to form 2,3-dimethylbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2,3-dimethylbenzamides, 2,3-dimethylbenzoates, and 2,3-dimethylbenzothioates.

    Reduction: The major product is 2,3-dimethylbenzyl alcohol.

    Oxidation: The major product is 2,3-dimethylbenzoic acid.

Scientific Research Applications

2,3-Dimethylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

2,3-Dimethylbenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

  • 2,4-Dimethylbenzoyl chloride
  • 2,5-Dimethylbenzoyl chloride
  • 3,5-Dimethylbenzoyl chloride

Uniqueness

The uniqueness of this compound lies in the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the steric and electronic effects of the methyl groups can affect the rate and selectivity of nucleophilic substitution reactions.

Properties

IUPAC Name

2,3-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKMVDATNLZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347600
Record name 2,3-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-46-9
Record name 2,3-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-dimethylbenzoic acid (35.0 g, 233 mmol) was heated to reflux temperature, in dry benzene (80 ml) containing thionyl chloride (45.0 g, 378 mmol) for five hours. The mixture was cooled, filtered and evaporated under reduced pressure to give 2,3-dimethylbenzoyl chloride (36.0 g, 92%) as an oil.
Quantity
35 g
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reactant
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45 g
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80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethylbenzoic acid (2.0 kg, 13.2 mol) in toluene (20 L) was added N,N-dimethylformamide (20 ml), followed by oxalyl chloride (2.0 kg, 15.6 mol) at room temperature. The reaction mixture was stirred at room temperature for 4 h and monitored by thin layer chromatography. If necessary, excess oxalyl chloride (25 g) was added until no starting material was observed. Excess toluene and oxalyl chloride were removed by distillation under vacuum at temperatures below 70° C. To the residue was added toluene (150 ml) and the mixture was again concentrated in vacuo to give 2,3-dimethylbenzoyl chloride (2.0 kg).
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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